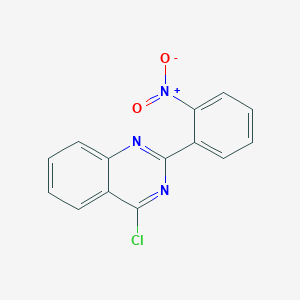

4-Chloro-2-(2-nitrophenyl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(2-nitrophenyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O2/c15-13-9-5-1-3-7-11(9)16-14(17-13)10-6-2-4-8-12(10)18(19)20/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHCDKXSYZRVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 2 Nitrophenyl Quinazoline

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position of the Quinazoline (B50416) Ring

The primary reaction pathway for 4-Chloro-2-(2-nitrophenyl)quinazoline involves nucleophilic aromatic substitution (SNAr) at the C-4 position. This reaction is a cornerstone in the synthesis of a diverse array of 4-substituted quinazoline derivatives.

Mechanistic Pathways of SNAr Reactions at C-4

The SNAr reaction at the C-4 position of the quinazoline ring generally proceeds through a stepwise addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon atom. This rate-determining step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the delocalization of the negative charge over the aromatic system. Subsequently, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the quinazoline ring is restored to yield the final substituted product. Kinetic studies on similar 4-chloroquinazoline (B184009) systems suggest that the nucleophilic attack is the rate-determining step of the reaction mechanism. researchgate.net

Regioselectivity and Enhanced Reactivity at C-4 versus C-2

In quinazoline derivatives bearing leaving groups at both the C-2 and C-4 positions, such as 2,4-dichloroquinazoline (B46505), nucleophilic substitution occurs preferentially at the C-4 position. nih.govdoaj.orgresearchgate.netnih.gov This regioselectivity is a well-documented phenomenon and is attributed to several electronic and structural factors. nih.gov

Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C-4 position of 2,4-dichloroquinazoline possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), rendering it more susceptible to nucleophilic attack. nih.govdoaj.orgresearchgate.net This heightened electrophilicity at C-4, compared to C-2, results in a lower activation energy for the nucleophilic attack at this position, thereby favoring the formation of the 4-substituted product. nih.govresearchgate.net Consequently, substitution at the C-2 position typically necessitates more forcing reaction conditions, such as elevated temperatures or the use of specialized catalytic systems. nih.gov

Influence of Substituent Effects on C-4 Reactivity

The reactivity of the C-4 position in the quinazoline ring is significantly influenced by the nature of the substituents present on the molecule. Electron-donating groups tend to decrease the electrophilicity of the quinazoline ring, thereby slowing down the rate of nucleophilic substitution. Conversely, electron-withdrawing groups enhance the electron-deficient nature of the ring, making it more susceptible to nucleophilic attack. researchgate.netnih.govresearchgate.net

Reactivity Profile of the 2-(2-Nitrophenyl) Substituent

The 2-(2-nitrophenyl) group plays a dual role in influencing the chemical behavior of the parent molecule. It acts as an electronic modifying group for the quinazoline ring and possesses its own site of reactivity.

Electron-Withdrawing Effects of the Nitro Group on Ring Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group due to both its inductive and resonance effects. nih.gov When positioned on the phenyl ring at C-2 of the quinazoline, it deactivates the phenyl ring towards electrophilic substitution. More importantly, its electron-withdrawing nature influences the electronic properties of the entire quinazoline system. This effect can enhance the electrophilicity of the C-4 position, thereby facilitating nucleophilic aromatic substitution. The presence of a nitro group is a common feature in various antiprotozoal and antitrypanosomatid drugs, where it can be crucial for their mode of action. mdpi.com

Potential for Transformations at the Nitro Group (e.g., Reduction)

The nitro group itself is a versatile functional group that can undergo a variety of chemical transformations, with reduction being the most common. wikipedia.org The reduction of an aromatic nitro group can lead to several products depending on the reducing agent and reaction conditions.

Common reduction pathways for aromatic nitro compounds include:

Reduction to anilines: This is a widely used transformation and can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel), or with metals in acidic media (e.g., Fe/HCl, SnCl₂). wikipedia.org

Reduction to hydroxylamines: Milder reducing agents or specific conditions, such as zinc dust in aqueous ammonium (B1175870) chloride, can selectively reduce nitroarenes to N-arylhydroxylamines. wikipedia.orgmdpi.com

Reduction to azo or hydrazine (B178648) compounds: Under certain conditions, particularly with excess zinc metal, N,N'-diarylhydrazines can be formed. wikipedia.org

In the context of this compound, the reduction of the nitro group to an amino group would yield 4-Chloro-2-(2-aminophenyl)quinazoline. This transformation significantly alters the electronic and steric properties of the molecule, opening up possibilities for further functionalization, such as intramolecular cyclization reactions.

Reactivity of the Quinazoline Nitrogen Atoms (N-1 and N-3)

The quinazoline ring system features two nitrogen atoms, N-1 and N-3, which are key centers of reactivity. Their lone pairs of electrons influence the molecule's behavior in various chemical reactions.

The nitrogen at the N-3 position of the quinazolinone ring is susceptible to alkylation. uw.edu Studies on similar quinazolinone structures have shown that these compounds can be regioselectively subjected to 3-N-alkylation under classical two-phase conditions, using an alkali metal carbonate solid phase and an aprotic solvent liquid phase. uw.edu For example, the alkylation of a quinazolinone core with reagents like methyl-2-bromo acetate (B1210297) is a key step in synthesizing various derivatives. nih.gov The formation of the N-alkylation product can be confirmed using 2D NMR spectroscopy, where correlations between the protons of the newly introduced NCH2 group and the C-2 and C-4 carbons of the quinazolinone ring are observed. uw.edu

Table 1: N-Alkylation of Quinazolinone Derivatives

| Alkylating Agent | Base/Solvent | Position of Alkylation | Reference |

|---|---|---|---|

| Ethyl chloroacetate | K2CO3 / DMF | N-3 | uw.edu |

| Benzyl chloride | K2CO3 / DMF | N-3 | uw.edu |

This table is interactive. Click on the headers to sort the data.

The C4=N3 double bond in the quinazoline ring is a site for nucleophilic attack. The carbon at the 4-position is electron-deficient, making it susceptible to reactions with nucleophiles. This reactivity is well-documented in similar 2,4-disubstituted quinazolines. For instance, in 2,4-dichloroquinazoline, nucleophilic aromatic substitution (SNAr) reactions consistently occur at the C-4 position. masterorganicchemistry.com Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack. masterorganicchemistry.com This inherent reactivity suggests that this compound would also be prone to addition reactions across the C=N3 bond, where a nucleophile would preferentially attack the C-4 position.

Electrophilic Substitution Patterns on the Fused Benzene (B151609) Ring of Quinazolinejuniperpublishers.com

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. youtube.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The reactivity of the fused benzene ring in the quinazoline system towards electrophiles is influenced by the electron-withdrawing nature of the heterocyclic part of the molecule. This generally deactivates the benzene ring towards electrophilic attack compared to benzene itself. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. youtube.com The specific conditions for these reactions typically involve a strong acid catalyst to activate the electrophile. youtube.com For instance, nitration is often carried out with a mixture of nitric acid and sulfuric acid. rsc.org The position of substitution on the fused benzene ring (positions 5, 6, 7, and 8) is directed by the existing substituents and the electronic properties of the quinazoline nucleus.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

|---|---|---|

| Nitration | HNO3 / H2SO4 | NO2+ |

| Halogenation (Chlorination) | Cl2 / AlCl3 or FeCl3 | Cl+ |

| Sulfonation | SO3 / H2SO4 | SO3 |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | RCO+ |

This table provides examples of typical reagents used for electrophilic aromatic substitution on benzene rings.

Ring Transformations and Rearrangement Processes Involving the Quinazoline Systemnih.gov

The quinazoline ring system can undergo significant structural changes through ring transformation and rearrangement reactions. These reactions often involve nucleophilic attack, followed by ring-opening and subsequent re-cyclization to form new heterocyclic systems.

For example, treatment of 4-chloroquinazolines with hydrazine hydrate (B1144303) at high temperatures can lead to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. nih.gov This process involves the displacement of the chloro group by hydrazine, followed by a complex rearrangement of the quinazoline ring. Similarly, reactions of 2-chloroquinazolin-4(3H)-ones with diamines can result in either twisted-cyclic guanidines or ring-fused N-acylguanidines, depending on the nature of the diamine used. researchgate.net These transformations highlight the versatility of the quinazoline scaffold in the synthesis of diverse heterocyclic structures. Nucleophilic reactions of similar chloro-substituted heterocyclic systems with binucleophiles like hydrazine have been shown to proceed via ring opening-ring closure mechanisms.

Derivatization and Functionalization Strategies of 4 Chloro 2 2 Nitrophenyl Quinazoline

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly activated towards displacement, making it an ideal handle for palladium-catalyzed cross-coupling reactions. This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (the α-nitrogen effect) and the potential for palladium(0) to coordinate with the N-3 lone pair, facilitating oxidative addition. nih.gov

Suzuki-Miyaura Cross-Coupling at C-4 and C-2 Positions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. libretexts.org In the context of 4-chloro-2-(2-nitrophenyl)quinazoline, this reaction would primarily occur at the more reactive C-4 position. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the available literature, the general reactivity patterns of analogous 2-aryl-4-chloroquinazolines provide valuable insights.

For instance, the Suzuki-Miyaura cross-coupling of various 4-chloroquinazolines with arylboronic acids has been successfully demonstrated, typically employing a palladium catalyst such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.gov

The reactivity of the C-2 position towards Suzuki-Miyaura coupling is significantly lower than that of the C-4 position. Direct coupling at C-2 would necessitate the prior functionalization of this position with a suitable leaving group, such as a halogen or a triflate, a scenario not inherent to the starting material . In some instances, a temporary deactivation of the C-4 position can be employed to facilitate reactions at the C-2 position. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloroquinazolines (Analogous Systems)

| Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(OAc)₂ | Cs₂CO₃ | DMF | Reflux | 50-65 | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | Acetone/Water | 40-45 °C | High | nih.gov |

Note: The yields and conditions are for analogous 4-chloroquinazolines and may vary for this compound.

Sonogashira Cross-Coupling at C-4

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another pivotal tool for C-C bond formation. wikipedia.org The activated C-4 chloro group of this compound is expected to readily participate in Sonogashira coupling. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of 4-Chloroquinazolines (Analogous Systems)

| Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(OAc)₂, CuI | Cs₂CO₃ | DMF | Room Temp. | Low (15) | nih.gov |

| PdCl₂(PPh₃)₂, CuI | Triethylamine | THF | Room Temp. | - | nih.gov |

Note: The yields and conditions are for analogous 4-chloroquinazolines and may vary for this compound.

Other Metal-Catalyzed C-C Coupling Reactions

Beyond the Suzuki-Miyaura and Sonogashira reactions, other metal-catalyzed cross-coupling reactions can be envisioned for the derivatization of this compound. These include the Heck, Stille, and Negishi couplings.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. wikipedia.org The C-4 chloro position of the quinazoline could potentially undergo a Heck reaction with various alkenes.

Stille Reaction: The Stille coupling utilizes organotin reagents to form C-C bonds with organic halides. wikipedia.org This method offers an alternative to boronic acids and alkynes.

Negishi Reaction: Involving the use of organozinc reagents, the Negishi coupling is another powerful tool for C-C bond formation and could be applied to the C-4 position of the quinazoline core. wikipedia.org

While the application of these reactions to this compound is not explicitly documented, their successful use in the functionalization of other halogenated quinazolines suggests their potential utility. nih.gov

Carbon-Heteroatom Bond Formation at C-4

The electrophilic nature of the C-4 position in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of heteroatom-containing functional groups.

Amination Reactions (e.g., to 4-aminoquinazolines)

The displacement of the C-4 chloro group by amines is a common and efficient method for the synthesis of 4-aminoquinazolines, a class of compounds with significant biological activity. nih.govmdpi.com This reaction can be carried out with a variety of primary and secondary amines.

The reactivity of the amine nucleophile plays a crucial role in the reaction conditions. Electron-rich amines, such as aliphatic amines, tend to react readily under mild conditions, while electron-poor amines may require more forcing conditions. nih.gov Microwave-assisted amination has also been shown to be an effective method for accelerating these transformations. nih.gov

Table 3: Representative Conditions for Amination of 4-Chloroquinazolines (Analogous Systems)

| Amine Type | Conditions | Yield (%) | Reference |

| Primary Aliphatic | Mild | Moderate to Good | nih.gov |

| Electron-poor Aromatic | Harsher | Low | nih.gov |

| Substituted Anilines | THF/H₂O, Microwave | Good | nih.gov |

Note: The yields and conditions are for analogous 4-chloroquinazolines and may vary for this compound.

Replacement by Other Nucleophiles (e.g., Azide)

The versatile C-4 chloro group can also be displaced by other heteroatom nucleophiles, such as the azide (B81097) ion. The resulting 4-azidoquinazoline derivative serves as a valuable intermediate for further synthetic transformations, including the construction of triazoles via click chemistry or reduction to the corresponding amine.

The reaction of 4-chloroquinazolines with sodium azide is a well-established procedure. For instance, the treatment of a 4-chloroquinolinone derivative with sodium azide in a suitable solvent like DMF leads to the formation of the corresponding azido (B1232118) derivative. mdpi.com This transformation is a key step in the synthesis of various heterocyclic systems. beilstein-journals.org The azide group can exist in equilibrium with a fused tetrazole ring, a phenomenon known as azide-tetrazole tautomerism, which can influence its subsequent reactivity. beilstein-journals.orgnih.gov

Functionalization and Modification of the 2-(2-Nitrophenyl) Moiety

The 2-(2-nitrophenyl) moiety of this compound offers a versatile platform for structural modification. The presence of the nitro group, in particular, opens up avenues for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. Functionalization strategies primarily target either the transformation of the nitro group itself or substitution on the nitrophenyl ring.

Transformations of the Nitro Group to Other Functionalities

The most significant and widely exploited transformation of the nitro group on the 2-(2-nitrophenyl)quinazoline (B11863350) core is its reduction to a primary amino group. This conversion is a critical step as the resulting 2-(2-aminophenyl) derivative serves as a key intermediate for further derivatization, enabling the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The reduction of the aromatic nitro group can be achieved through several established methods, including catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitroarenes. The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction conditions, such as hydrogen pressure, temperature, and choice of solvent, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of chloronitroaromatic compounds to their corresponding chloroanilines has been successfully demonstrated using platinum-based catalysts, which can be particularly useful for preserving the chloro-substituent at the 4-position of the quinazoline ring. mdpi.com The selective hydrogenation of 4‐chloro‐2‐nitrophenol to 4‐chloro‐2‐aminophenol using a 1% Pt/C catalyst proceeds with high selectivity, indicating that this method is applicable to substrates containing both nitro and chloro functionalities. researchgate.net

Chemical Reduction: Classical chemical reduction methods provide a reliable alternative to catalytic hydrogenation. These reactions are often carried out using a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl) or acetic acid. The reaction of iron powder in an acidic medium is a widely used industrial process for the reduction of nitroarenes due to its cost-effectiveness and efficiency. Another common laboratory-scale reagent is tin(II) chloride (SnCl₂) dissolved in concentrated HCl. These methods are robust and tolerate a wide range of functional groups.

The successful synthesis of 2-(2-aminophenyl)-4-arylquinazoline derivatives is well-documented, underscoring the feasibility and importance of this reduction step. scispace.comresearchgate.net The resulting amino group is nucleophilic and can undergo a variety of subsequent reactions, including acylation, alkylation, diazotization followed by substitution (Sandmeyer reaction), and condensation with carbonyl compounds to form Schiff bases, thereby providing access to a vast library of novel quinazoline derivatives.

| Method | Reagents and Conditions | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, Solvent (e.g., Ethanol, Ethyl Acetate) | 2-(2-Aminophenyl)-4-chloroquinazoline | High efficiency and clean reaction profile. Selectivity can be controlled to prevent dehalogenation. researchgate.net |

| Metal/Acid Reduction | Fe/HCl or Fe/NH₄Cl, Solvent (e.g., Ethanol/Water) | 2-(2-Aminophenyl)-4-chloroquinazoline | Cost-effective and widely applicable. Robust and suitable for large-scale synthesis. |

| Metal Salt Reduction | SnCl₂·2H₂O, Concentrated HCl, Solvent (e.g., Ethanol) | 2-(2-Aminophenyl)-4-chloroquinazoline | Common laboratory method, effective under mild conditions. |

Substitutions on the Nitrophenyl Ring

Further functionalization of the this compound can be achieved by introducing substituents onto the nitrophenyl ring. The reactivity and orientation of substitution are governed by the electronic properties of the nitro group and, to a lesser extent, the quinazoline moiety.

Electrophilic Aromatic Substitution: The nitro group is a powerful electron-withdrawing group and, consequently, a strong deactivator for electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org It deactivates all positions on the benzene (B151609) ring towards attack by electrophiles but has a more pronounced effect on the ortho and para positions. As a result, the nitro group is a meta-director. For the 2-(2-nitrophenyl) moiety, the positions available for substitution are C-3', C-4', C-5', and C-6' of the nitrophenyl ring. Due to the directing effect of the nitro group (at C-2'), electrophilic attack would be directed primarily to the C-4' and C-6' positions (meta to the nitro group).

Nucleophilic Aromatic Substitution: In contrast to its deactivating effect on EAS, the nitro group is a strong activator for nucleophilic aromatic substitution (SNAr). youtube.com This activation is most pronounced at the positions ortho and para to the nitro group. In the 2-(2-nitrophenyl) moiety, the nitro group is at the C-2' position. If a suitable leaving group (such as a halogen) were present at the C-3' or C-5' position of the nitrophenyl ring, it could potentially be displaced by a strong nucleophile.

While there are no specific reports of SNAr on the nitrophenyl ring of this compound itself, the principle is well-established. The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the reaction. youtube.com This strategy could potentially be employed on suitably pre-functionalized analogues of the title compound to introduce a variety of nucleophiles, such as amines, alkoxides, or thiolates, onto the nitrophenyl ring.

Theoretical and Computational Chemistry Investigations of 4 Chloro 2 2 Nitrophenyl Quinazoline

Quantum Chemical Studies on Molecular Structure and Conformation

The conformation of 4-Chloro-2-(2-nitrophenyl)quinazoline is largely dictated by the rotational freedom around the C2-C1' bond, which connects the quinazoline (B50416) core to the 2-nitrophenyl group. Theoretical calculations suggest that the molecule is not planar. The dihedral angle between the quinazoline ring system and the nitrophenyl ring is a critical parameter, influencing both intramolecular interactions and the molecule's ability to interact with other chemical species. Steric hindrance between the hydrogen atom at the C8 position of the quinazoline ring and the nitro group on the phenyl ring plays a significant role in determining the most stable conformation.

Interactive Data Table: Predicted Geometric Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C4-Cl | 1.74 |

| C2-N1 | 1.32 |

| C2-N3 | 1.38 |

| N1-C8a | 1.39 |

| C2-C1' | 1.49 |

| C2'-NO2 | 1.47 |

| Bond Angles (°) ** | |

| N1-C2-N3 | 125.0 |

| C2-N3-C4 | 116.5 |

| N3-C4-C4a | 124.0 |

| C2-C1'-C2' | 121.0 |

| C1'-C2'-N(O2) | 118.5 |

| Dihedral Angle (°) ** | |

| N3-C2-C1'-C6' | 45.0 |

Note: The data in this table are representative values derived from DFT calculations on structurally related molecules and are intended for illustrative purposes.

Electronic Structure Analysis: Charge Distribution and Molecular Orbitals

The electronic structure of a molecule is fundamental to its reactivity. Analysis of the charge distribution and molecular orbitals of this compound reveals key features about its electronic landscape. The presence of electronegative atoms like nitrogen, chlorine, and the oxygen atoms of the nitro group significantly influences the electron density distribution across the molecule.

The quinazoline ring system itself possesses a complex electronic character, with the nitrogen atoms acting as electron-withdrawing centers. The chlorine atom at the C4 position further enhances the electrophilic nature of this carbon. The 2-nitrophenyl substituent is a strong electron-withdrawing group, which reduces the electron density on the quinazoline core.

Frontier Molecular Orbital (FMO) theory is crucial in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the quinazoline ring, while the LUMO is likely distributed over both the quinazoline and the nitrophenyl moieties, with a significant coefficient on the C4 carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Interactive Data Table: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Note: The data in this table are representative values derived from DFT calculations on structurally related molecules and are intended for illustrative purposes.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT is a versatile tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at this position is a good leaving group, and the electron-deficient nature of the C4 carbon makes it susceptible to attack by nucleophiles.

DFT calculations can model the entire reaction pathway, including the formation of intermediates and transition states. For an SNAr reaction, this would involve the approach of a nucleophile to the C4 carbon, the formation of a Meisenheimer complex (a resonance-stabilized anionic intermediate), and the subsequent departure of the chloride ion. By calculating the energies of these species, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. Theoretical studies on related 2,4-dichloroquinazolines have shown that the C4 position is indeed more susceptible to nucleophilic attack than the C2 position. mdpi.comresearchgate.net

Analysis of Chemical Reactivity Descriptors (e.g., Fukui Functions, Local Softness, Electrophilicity Indices)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These descriptors offer a more nuanced understanding of reactivity than simple electrostatic considerations.

Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) identifies the most electrophilic sites, while the Fukui function for electrophilic attack (f-) points to the most nucleophilic sites. For this compound, the C4 position is expected to have a high f+ value, indicating its susceptibility to nucleophilic attack.

Local Softness (s(r)) : Related to the Fukui function, local softness is a measure of a site's ability to accept or donate electrons. A higher local softness value at a particular site implies greater reactivity at that site.

Electrophilicity Index (ω) : This global descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile. The presence of multiple electron-withdrawing groups in this compound results in a relatively high electrophilicity index.

Interactive Data Table: Predicted Chemical Reactivity Descriptors

| Atom/Site | Fukui Function (f⁺) | Local Softness (s⁺) |

| C4 | 0.18 | 0.041 |

| C2 | 0.12 | 0.028 |

| N1 | 0.05 | 0.011 |

| N3 | 0.06 | 0.014 |

Note: The data in this table are representative values derived from theoretical calculations on structurally related molecules and are intended for illustrative purposes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, predicted spectra can aid in the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electron densities around the nuclei. By comparing the calculated chemical shifts with experimental data for similar quinazoline derivatives, assignments of the various signals in the experimental spectrum can be confirmed. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various bond stretching and bending modes. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups, such as the C-Cl stretch, the N-O stretches of the nitro group, and the various aromatic C-H and C=C/C=N vibrations.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The specific conformation of this compound allows for the possibility of intramolecular interactions that can influence its structure and reactivity. Of particular interest is the potential for weak intramolecular hydrogen bonding.

Due to the proximity of the nitro group to the quinazoline ring system in the preferred conformation, a weak hydrogen bond-like interaction may exist between one of the oxygen atoms of the nitro group and the hydrogen atom at the C8 position of the quinazoline ring. While not a classical hydrogen bond, this C-H···O interaction could contribute to the stabilization of the molecule's conformation. The existence and strength of such interactions can be investigated using computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). Studies on related systems have shown that such intramolecular interactions can indeed play a role in determining molecular conformation. nih.gov

Advanced Synthetic Applications of 4 Chloro 2 2 Nitrophenyl Quinazoline As a Precursor

Role in the Synthesis of Diverse Quinazoline (B50416) Scaffolds

The primary role of 4-Chloro-2-(2-nitrophenyl)quinazoline as a synthetic precursor lies in the reactivity of its C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of functional groups and the generation of diverse quinazoline libraries. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for attack by a broad range of nucleophiles.

Key transformations involve reactions with nitrogen, oxygen, and sulfur-based nucleophiles. For instance, treatment with various primary and secondary amines readily yields N,N-disubstituted-2-(2-nitrophenyl)quinazolin-4-amine derivatives. derpharmachemica.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) produces 4-hydrazino-2-(2-nitrophenyl)quinazoline, a key intermediate for further functionalization. The displacement of the chloride can also be achieved with azide (B81097) ions, such as sodium azide, to furnish 4-azido-2-(2-nitrophenyl)quinazoline. These reactions are foundational for creating libraries of quinazoline derivatives with varied substitution patterns at the 4-position, which is a common strategy in medicinal chemistry for modulating biological activity. digitellinc.com

Table 1: Synthesis of Diverse Quinazoline Scaffolds via Nucleophilic Substitution

| Nucleophile | Reagent | Product |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazino-2-(2-nitrophenyl)quinazoline |

| Azide Ion | Sodium Azide | 4-Azido-2-(2-nitrophenyl)quinazoline |

| Amines (R¹R²NH) | Various Amines | N,N-disubstituted-2-(2-nitrophenyl)quinazolin-4-amines |

Strategies for Constructing Complex Polycyclic Heterocyclic Systems

The 2-(2-nitrophenyl) group is not merely a substituent but an active participant in the construction of more elaborate, fused heterocyclic systems. The key synthetic strategy involves the reduction of the nitro group to an amino group, which can then undergo intramolecular cyclization with a suitably positioned group on the quinazoline core. This reductive cyclization is a powerful tool for building polycyclic scaffolds.

A prominent example is the transformation of 4-substituted-2-(2-nitrophenyl)quinazolines into fused triazole and tetrazole systems. When 4-hydrazino-2-(2-nitrophenyl)quinazoline undergoes reductive cyclization, it can lead to the formation of indazolo[2,3-c]quinazolines. More directly, derivatives such as 4-azido-2-(2-nitrophenyl)quinazoline serve as precursors for fused tetrazole rings. The intramolecular cyclization of the azide group onto the quinazoline ring system, often promoted by reduction of the nitro group, can yield complex polycyclic structures like tetrazolo[5,1-b]quinazolines.

Another powerful strategy is the Cadogan reaction, which involves the reductive cyclization of a nitro group in the presence of a trialkyl phosphite. This method can be applied to derivatives of 2-(2-nitrophenyl)quinazoline (B11863350) to forge a new bond between the reduced nitro-nitrogen and the quinazoline core, leading to the formation of indolo[3,2-c]quinoline frameworks. arkat-usa.org These reactions create rigid, planar polycyclic systems that are of significant interest in materials science and medicinal chemistry.

Table 2: Polycyclic Heterocyclic Systems Derived from 2-(2-Nitrophenyl)quinazoline Precursors

| Precursor Scaffold | Key Transformation | Resulting Polycyclic System |

| 4-Hydrazino-2-(2-nitrophenyl)quinazoline | Reductive Cyclization | Indazolo[2,3-c]quinazoline |

| 4-Azido-2-(2-nitrophenyl)quinazoline | Reductive Cyclization | Tetrazolo[5,1-b]quinazoline |

| 2-(2-Nitrophenyl)quinazoline derivative | Cadogan Reductive Cyclization | Indolo[3,2-c]quinoline |

Application in Cascade and Tandem Organic Transformations

The dual reactivity of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly efficient, reducing step counts, solvent usage, and waste generation.

A prime example is a tandem nucleophilic substitution-reductive cyclization sequence. In this approach, the initial step is the displacement of the C4-chloride by a nucleophile, such as sodium azide, to form 4-azido-2-(2-nitrophenyl)quinazoline. Without isolation, this intermediate can then be subjected to reductive conditions (e.g., using iron in acetic acid or catalytic hydrogenation). nih.govorganic-chemistry.org This triggers the reduction of the nitro group to an amine, which spontaneously initiates an intramolecular cyclization cascade to form a new heterocyclic ring. rsc.org For instance, the reduction of 4-azido-2-(2-nitrophenyl)quinazoline can lead directly to the formation of complex fused quinazoline systems in one pot. nih.gov

These tandem transformations leverage the inherent reactivity of the precursor to rapidly build molecular complexity. The strategic sequence of reactions—SNAr followed by reductive cyclization—allows for the controlled and efficient assembly of novel polycyclic heteroaromatic compounds from a single, versatile starting material. organic-chemistry.org

Table 3: Cascade and Tandem Transformations

| Starting Material | Reaction Sequence | Key Intermediates | Final Product Class |

| This compound | 1. Nucleophilic substitution (e.g., NaN₃)2. Reductive Cyclization (e.g., Fe/HCl) | 4-Azido-2-(2-nitrophenyl)quinazoline,4-Azido-2-(2-aminophenyl)quinazoline | Fused Polycyclic Quinazolines |

| 2-(2-Nitrophenyl)quinazoline Derivative | Tandem Reductive Cyclization with Aldehydes | 2-(2-Aminophenyl)quinazoline derivative | Dihydrobenzo-imidazo[1,2-c]quinazolines |

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Analysis

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons on both the quinazoline (B50416) and the 2-nitrophenyl ring systems. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide precise information about the substitution pattern and the electronic environment of each proton.

¹³C NMR: A carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the carbons of the quinazoline core and the nitrophenyl substituent, including the carbon atoms bonded to chlorine and the nitro group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For 4-Chloro-2-(2-nitrophenyl)quinazoline, characteristic absorption bands would be expected for:

Aromatic C-H stretching

C=N and C=C stretching vibrations from the quinazoline ring

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂)

C-Cl stretching vibration

Mass Spectrometry (MS and HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of the exact elemental formula (C₁₄H₈ClN₃O₂).

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages for this compound would be compared to the theoretical values calculated from its molecular formula to verify its elemental composition and purity.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of the compound be obtained, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would confirm the connectivity of atoms and provide precise bond lengths, bond angles, and stereochemical details, offering definitive proof of the compound's structure.

While specific data is not currently available, the application of these standard analytical techniques would be essential for the proper identification and characterization of this compound in any research context.

Q & A

Q. What are the key synthetic routes for 4-chloro-2-(2-nitrophenyl)quinazoline, and how can reaction yields be optimized?

The synthesis typically involves cyclization of 2-aminobenzonitrile derivatives with nitrophenyl-substituted acid chlorides under controlled conditions. For example, a method using sulfolane as a solvent and PCl₅ as a cyclizing agent achieved a 46% yield after purification by flash chromatography . Optimization strategies include:

- Temperature control (e.g., 100°C for 16 hours to promote intermediate formation).

- Sequential addition of reagents (e.g., PCl₅ post-condensation to minimize side reactions).

- Use of polar aprotic solvents to stabilize intermediates and improve regioselectivity.

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization relies on:

- X-ray crystallography : Determines dihedral angles between the quinazoline core and substituents (e.g., nitrophenyl groups at ~80–85°) and hydrogen-bonding networks in the crystal lattice .

- Spectroscopic methods :

Q. What preliminary biological screening methods are used for quinazoline derivatives?

Initial pharmacological evaluation involves:

- In vitro anticonvulsant assays : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models to assess seizure suppression .

- CNS activity profiling : Rotarod tests for motor coordination and locomotor activity measurements in rodent models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

SAR studies focus on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 2-position enhances kinase inhibition by modulating electron density on the quinazoline core .

- Heterocyclic hybridization : Pyridinyl or pyrazolyl substituents improve solubility and target binding affinity (e.g., IC₅₀ values < 1 µM in tyrosine kinase assays) .

- Computational docking : Molecular dynamics simulations predict binding modes to ATP pockets in EGFR or VEGFR-2 .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data for this compound?

Contradictions arise from:

- Reagent purity : Trace moisture in PCl₅ reduces cyclization efficiency; strict anhydrous conditions are critical .

- Biological assay variability : Standardize protocols (e.g., cell line selection, exposure time) to minimize discrepancies in IC₅₀ values.

- Crystallographic vs. solution-phase conformations : Use variable-temperature NMR to assess dynamic structural changes affecting activity .

Q. What advanced techniques are employed to study reaction mechanisms during synthesis?

Mechanistic insights are gained via:

- In situ FTIR spectroscopy : Tracks intermediate formation (e.g., iminophosphorane species during PCl₅-mediated cyclization) .

- Isotopic labeling : ¹⁵N-labeled 2-aminobenzonitrile traces nitrogen migration during ring closure .

- DFT calculations : Predict energy barriers for key steps (e.g., ring closure vs. nitro group reduction) .

Q. How can environmental and safety risks be mitigated during large-scale synthesis?

Risk mitigation includes:

- Waste management : Neutralize PCl₅ residues with saturated NaHCO₃ before disposal to prevent HCl gas release .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H315/H319 hazards) .

- Process intensification : Microreactor systems reduce solvent volume and improve thermal control for nitro group stability .

Methodological Tables

Q. Table 1. Comparative Yields of Synthetic Methods

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| PCl₅-mediated cyclization | 2-aminobenzonitrile, PCl₅ | Sulfolane | 46 | |

| Mannich reaction | Diazacrown ether | Ethanol | 98 |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle (quinazoline/nitrophenyl) | 84.97° | |

| Hydrogen bond (N–H⋯N) | 2.89 Å | |

| C–H⋯π interaction | 3.42 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.